Octadecanoic acid, 12-hydroxy-, monoester with 1,2-propanediol
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Overview
Description
12-HYDROXYOCTADECANOIC ACID MONOESTER WITH 1,2-PROPANEDIOL: is a chemical compound with the molecular formula C21H42O4 and a molecular weight of 358.559. It is also known by its IUPAC name, 12-(1-hydroxypropan-2-yloxy)octadecanoic acid. This compound is a monoester formed from the esterification of 12-hydroxyoctadecanoic acid with 1,2-propanediol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-HYDROXYOCTADECANOIC ACID MONOESTER WITH 1,2-PROPANEDIOL typically involves the esterification of 12-hydroxyoctadecanoic acid with 1,2-propanediol. This reaction can be catalyzed by various acids, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an inert solvent like toluene to facilitate the removal of water formed during the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. Catalysts such as ion-exchange resins or heteropoly acids supported on clay can be employed to enhance the reaction efficiency . The reaction parameters, including temperature, pressure, and molar ratios, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 12-HYDROXYOCTADECANOIC ACID MONOESTER WITH 1,2-PROPANEDIOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry: In chemistry, 12-HYDROXYOCTADECANOIC ACID MONOESTER WITH 1,2-PROPANEDIOL is used as an intermediate in the synthesis of various complex molecules. It serves as a building block for the preparation of surfactants, lubricants, and plasticizers.
Biology: In biological research, this compound is used to study lipid metabolism and enzyme interactions. It can be incorporated into lipid bilayers to investigate membrane dynamics and protein-lipid interactions.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Industrially, this compound is utilized in the formulation of cosmetics, personal care products, and pharmaceuticals. It acts as an emulsifier, stabilizer, and viscosity modifier.
Mechanism of Action
The mechanism of action of 12-HYDROXYOCTADECANOIC ACID MONOESTER WITH 1,2-PROPANEDIOL involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups enable it to participate in hydrogen bonding and hydrophobic interactions, affecting membrane fluidity and permeability. It can modulate enzyme activity by binding to active sites or altering the conformation of proteins.
Comparison with Similar Compounds
12-HYDROXYOCTADECANOIC ACID: The parent compound, which lacks the ester linkage with 1,2-propanediol.
1,2-PROPANEDIOL MONOESTER: A similar compound where the esterification occurs with different fatty acids.
Uniqueness: 12-HYDROXYOCTADECANOIC ACID MONOESTER WITH 1,2-PROPANEDIOL is unique due to its specific ester linkage, which imparts distinct physicochemical properties. This compound exhibits enhanced solubility, stability, and bioactivity compared to its parent compounds.
Properties
CAS No. |
38621-51-1 |
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Molecular Formula |
C21H42O4 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
12-(1-hydroxypropan-2-yloxy)octadecanoic acid |
InChI |
InChI=1S/C21H42O4/c1-3-4-5-12-15-20(25-19(2)18-22)16-13-10-8-6-7-9-11-14-17-21(23)24/h19-20,22H,3-18H2,1-2H3,(H,23,24) |
InChI Key |
OURWLMNRUGYRSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)OC(C)CO |
Origin of Product |
United States |
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